N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Description
N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in inflammatory and pain pathways.
Mode of Action
Based on the structure and known activities of similar compounds, it is plausible that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions may lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Biochemical Pathways
This suggests that they may modulate pathways involved in inflammation and pain perception, such as the cyclooxygenase (COX) pathway .
Pharmacokinetics
The metabolism and excretion of the compound would likely involve hepatic metabolism and renal excretion, which are common routes for compounds of this nature .
Result of Action
Based on the reported activities of similar compounds, it may reduce inflammation and pain by modulating the activity of key enzymes and receptors in these pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its interaction with its targets. Similarly, temperature can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-5-3-7-16(11-14)19-25-22-27(26-19)18(13-30-22)9-10-23-20(28)21(29)24-17-8-4-6-15(2)12-17/h3-8,11-13H,9-10H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKCLMWTUKBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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